3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is a complex organic compound characterized by the presence of chlorophenyl groups and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE typically involves the condensation of 3-chlorophenylhydrazine with 2-chlorobenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with a suitable acylating agent, such as acetic anhydride, to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of chlorophenyl amines or alcohols.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)cyclopentanecarboxamide
- Acetamide, N-(3-chlorophenyl)-
- Butanamide, N-(3-chlorophenyl)-
Uniqueness
N-(3-CHLOROPHENYL)-3-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is unique due to its specific hydrazino linkage and the presence of two chlorophenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-12-5-3-6-13(8-12)20-15(22)9-16(23)21-19-10-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
VGQXCLIIBTZQHN-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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